![molecular formula C9H9BN2O3 B591688 (4-((Cyanomethyl)carbamoyl)phenyl)boronic acid CAS No. 1056636-11-3](/img/structure/B591688.png)
(4-((Cyanomethyl)carbamoyl)phenyl)boronic acid
Overview
Description
“(4-((Cyanomethyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C9H9BN2O3 . It has a molecular weight of 203.99 and is typically stored under an inert atmosphere at 2-8°C .
Physical And Chemical Properties Analysis
This compound has a predicted density of 1.31±0.1 g/cm3 . It is typically stored under an inert atmosphere at 2-8°C . Its pKa is predicted to be 8.02±0.16 .Scientific Research Applications
Synthesis of Substituted Phenols
This compound is utilized in the synthesis of substituted phenols, which are crucial in the creation of pharmaceuticals, natural products, and synthetic polymers. A green and efficient protocol involves the ipso-hydroxylation of arylboronic acids in ethanol, using aqueous hydrogen peroxide as the oxidant .
Drug Design and Delivery
Boronic acids and their esters, including this compound, are considered for new drug designs and drug delivery devices. They serve as boron-carriers suitable for neutron capture therapy , although they are marginally stable in water .
Rhodium-Catalyzed Intramolecular Amination
The compound is a reagent in rhodium-catalyzed intramolecular amination. This process is significant in the synthesis of complex organic compounds, including pharmaceuticals .
Palladium-Catalyzed Direct Arylation
It is also used in palladium-catalyzed direct arylation. This method is part of a broader set of reactions known as cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis .
Suzuki-Miyaura Coupling
“(4-((Cyanomethyl)carbamoyl)phenyl)boronic acid” is a reactant in the Suzuki-Miyaura coupling reaction. This reaction is widely used in the pharmaceutical industry to create biaryl compounds, which are a common motif in drug molecules .
Ruthenium-Catalyzed Direct Arylation
This compound can be used in ruthenium-catalyzed direct arylation of benzylic sp3 carbons of acyclic amines with arylboronates. This type of arylation is useful for introducing aryl groups into a variety of chemical compounds .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed . Precautionary measures include not eating, drinking, or smoking when using this product, washing hands and face thoroughly after handling, and seeking medical attention if feeling unwell after exposure .
properties
IUPAC Name |
[4-(cyanomethylcarbamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O3/c11-5-6-12-9(13)7-1-3-8(4-2-7)10(14)15/h1-4,14-15H,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRYRSBKDZTAEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((Cyanomethyl)carbamoyl)phenyl)boronic acid | |
CAS RN |
1056636-11-3 | |
Record name | 4-(cyanomethyl-carbamoyl)phenyl-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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